![molecular formula C23H32N6O B5560215 6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)
6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
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Description
Synthesis Analysis
The synthesis of complex pyridazine derivatives often involves multiple steps including condensation, refluxing, cycloalkylation, and cyclization reactions among others. For instance, the synthesis of related pyridazine derivatives has been demonstrated through the condensation of pyridazinone with aromatic aldehydes, followed by reactions with phosphorus oxychloride, thiourea, and various halocompounds in methanol under reflux conditions (Gaby et al., 2003).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by their heterocyclic systems, which can include various substituents and functional groups depending on the specific synthetic route and starting materials used. The crystal and molecular structures of similar compounds have been determined by X-ray diffraction, revealing detailed geometrical parameters and tautomeric forms in the crystalline state (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and heterocyclization, leading to a wide range of compounds with diverse chemical properties. For example, certain pyridazine compounds have been shown to participate in [4+2] cycloaddition reactions with electron-rich dienophiles to afford phthalazine derivatives (Haider, 1991).
Scientific Research Applications
Synthesis and Structural Modifications
The efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlights the significance of structural modifications in enhancing biological activity. These derivatives demonstrate good anticancer activity across various cancer cell lines, suggesting the potential for further exploration of similar structures in anticancer drug development (Kumar et al., 2013).
Novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton were synthesized, indicating the versatility of heterocyclic compounds in targeting specific receptors. This approach could be applied to the design of compounds with specific biological targets (Barlocco et al., 1999).
Biological Activities and Applications
The synthesis of eosinophil infiltration inhibitors with antihistaminic activity exemplifies the application of heterocyclic chemistry in developing treatments for inflammatory conditions and allergic reactions. This research shows the potential for designing new compounds with dual antihistaminic and anti-inflammatory properties (Gyoten et al., 2003).
Anticonvulsant drugs based on substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines demonstrate the critical role of structural and electronic properties in determining biological activity. Such studies provide a foundation for the rational design of compounds with potential anticonvulsant properties (Georges et al., 1989).
properties
IUPAC Name |
3-cyclohexyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-18-7-9-20(24-17-18)25-21-10-11-22(27-26-21)28-13-15-29(16-14-28)23(30)12-8-19-5-3-2-4-6-19/h7,9-11,17,19H,2-6,8,12-16H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKCIZPNLKCVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one |
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